
3,5,7-Trimethyl-3H-1,2-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trimethyl-3H-1,2-diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms in its ring structure This compound belongs to the class of diazepines, which are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-3H-1,2-diazepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Bischler–Napieralski reaction is a well-known method for synthesizing 1,2-diazepine derivatives . This reaction typically involves the cyclization of an amide with a halogenated compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,5,7-Trimethyl-3H-1,2-diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen atoms and the methyl groups in the diazepine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding amines.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the diazepine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
3,5,7-Trimethyl-3H-1,2-diazepine has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5,7-Trimethyl-3H-1,2-diazepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
3,5,7-Trimethyl-3H-1,2-diazepine can be compared with other similar compounds, such as benzodiazepines, oxazepines, and thiazepines . These compounds share a similar seven-membered ring structure but differ in the type and position of heteroatoms and substituents. The unique combination of nitrogen atoms and methyl groups in this compound distinguishes it from other diazepines and contributes to its specific chemical and biological properties.
List of Similar Compounds
- Benzodiazepines
- Oxazepines
- Thiazepines
- Dithiazepines
Propiedades
Número CAS |
57767-47-2 |
|---|---|
Fórmula molecular |
C8H12N2 |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3,5,7-trimethyl-3H-diazepine |
InChI |
InChI=1S/C8H12N2/c1-6-4-7(2)9-10-8(3)5-6/h4-5,7H,1-3H3 |
Clave InChI |
ZIJRHIWMGQHBEA-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(C=C(N=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


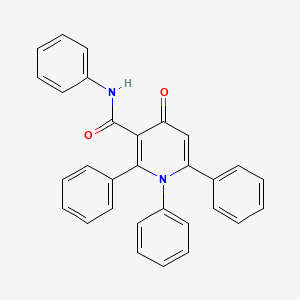
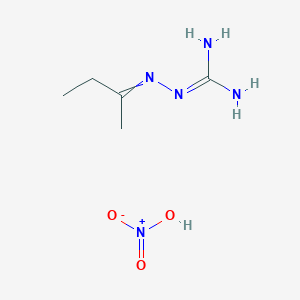
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
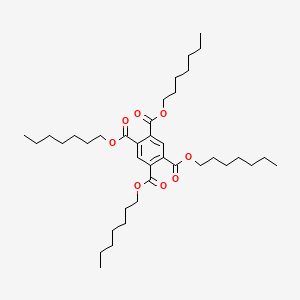
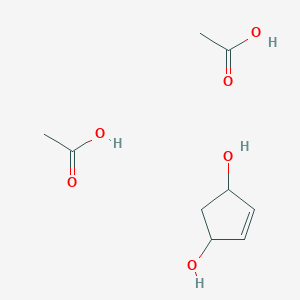
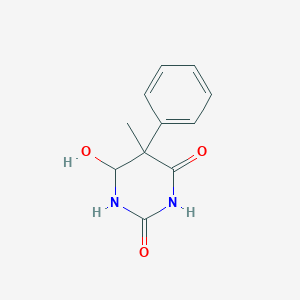
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
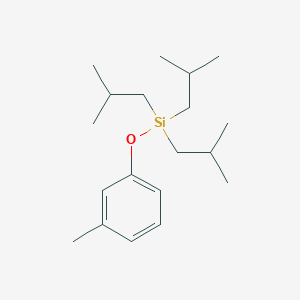
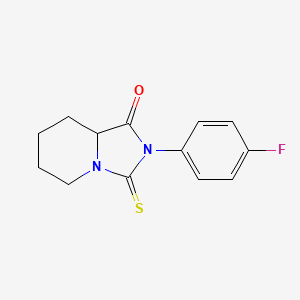
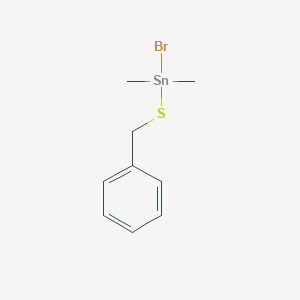

![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)
